AC 253

amylin receptor pharmacology adrenomedullin binding calcitonin family peptide antagonists

AC 253 is a validated, high-purity amylin (AMY3) receptor antagonist essential for Alzheimer's disease research. It uniquely blocks Aβ₁₋₄₂-induced LTP depression (250 nM) and serves as a critical reference for cAMP assays (IC₅₀ 25 nM). Choose this specific compound over less-characterized analogs to ensure reproducible, publication-ready data in synaptic impairment and neuroprotection studies.

Molecular Formula C122H196N40O39
Molecular Weight 2847.1 g/mol
Cat. No. B2712999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC 253
Molecular FormulaC122H196N40O39
Molecular Weight2847.1 g/mol
Structural Identifiers
InChIInChI=1S/C122H196N40O39/c1-55(2)40-76(141-63(13)169)99(181)138-50-91(176)142-69(18-14-36-135-120(128)129)100(182)150-79(43-58(7)8)108(190)157-85(53-164)113(195)147-72(30-33-87(123)172)102(184)145-74(32-35-93(178)179)103(185)152-78(42-57(5)6)107(189)153-80(46-66-49-134-54-140-66)109(191)144-70(19-15-37-136-121(130)131)101(183)151-77(41-56(3)4)106(188)146-73(31-34-88(124)173)105(187)160-97(62(12)168)118(200)156-83(45-65-24-28-68(171)29-25-65)119(201)162-39-17-21-86(162)114(196)148-71(20-16-38-137-122(132)133)104(186)159-96(61(11)167)117(199)155-82(48-90(126)175)111(193)158-94(59(9)165)115(197)139-51-92(177)143-84(52-163)112(194)154-81(47-89(125)174)110(192)161-95(60(10)166)116(198)149-75(98(127)180)44-64-22-26-67(170)27-23-64/h22-29,49,54-62,69-86,94-97,163-168,170-171H,14-21,30-48,50-53H2,1-13H3,(H2,123,172)(H2,124,173)(H2,125,174)(H2,126,175)(H2,127,180)(H,134,140)(H,138,181)(H,139,197)(H,141,169)(H,142,176)(H,143,177)(H,144,191)(H,145,184)(H,146,188)(H,147,195)(H,148,196)(H,149,198)(H,150,182)(H,151,183)(H,152,185)(H,153,189)(H,154,194)(H,155,199)(H,156,200)(H,157,190)(H,158,193)(H,159,186)(H,160,187)(H,161,192)(H,178,179)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t59-,60-,61-,62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,94+,95+,96+,97+/m1/s1
InChIKeyQOVDFCPGVUGNIP-MLZIZKOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AC 253 (CAS 151804-79-4): A 24-Amino Acid Amylin (AMY3) Receptor Antagonist Peptide Derived from Salmon Calcitonin for Alzheimer's Disease and Metabolic Research


AC 253 (CAS 151804-79-4, molecular formula C₁₂₂H₁₉₆N₄₀O₃₉, MW 2847.11) is a 24-amino acid synthetic peptide (sequence: LGRLSQELHRLQTYPRTNTGSNTY) that functions as an amylin (AMY3) receptor antagonist [1]. Originally developed by Amylin Pharmaceuticals/Glaxo as GG747 (Antam) targeting type 2 diabetes—having reached Phase I clinical trials in 1995 where it was found safe and well-tolerated —the compound has subsequently been repurposed for Alzheimer's disease research based on evidence that the amylin receptor serves as a portal for amyloid β-protein (Aβ)-mediated neurotoxicity [2]. AC 253 is derived from the 8–32 fragment of salmon calcitonin and belongs to the calcitonin-gene-related peptide (CGRP) receptor family [3].

Why AC 253 Cannot Be Functionally Substituted by AC 187, Salmon Calcitonin (8–32), or CGRP-(8–37) in Amylin Receptor Research


Although AC 253, AC 187, salmon calcitonin (8–32), and CGRP-(8–37) all belong to the calcitonin/CGRP peptide family and exhibit amylin receptor antagonism, these compounds are not pharmacologically interchangeable. Direct head-to-head radioligand binding data demonstrate that AC 253 (IC₅₀ = 25 ± 8 nM) exhibits approximately 5.2-fold greater affinity for adrenomedullin-binding sites than AC 187 (IC₅₀ = 129 ± 39 nM) and 8.6-fold greater than CGRP-(8–37) (IC₅₀ = 214 ± 56 nM) in the identical Rat-2 fibroblast assay [1]. AC 253 and AC 187 further differ in their amino acid sequences at positions 1, 4, and 11–13—substitutions that yield functionally divergent binding profiles despite their shared origin from salmon calcitonin [2]. Moreover, the linear AC 253 peptide exhibits limited blood-brain barrier (BBB) penetrance and proteolytic stability compared to its cyclized derivative cAC253, meaning that in vivo CNS-targeting applications require either intracerebroventricular administration of AC 253 or substitution with the brain-penetrant cyclic form [3]. Selection among these analogs must therefore be driven by the specific receptor subtype (AMY3 vs. AMY1/AMY2), required route of administration, need for CNS exposure, and acceptable pharmacokinetic profile for the intended experimental paradigm.

AC 253 Quantitative Differentiation Evidence: Head-to-Head Binding, Structural, Stability, and In Vivo Efficacy Comparisons Against Closest Analogs


AC 253 Exhibits 5.2-Fold Higher Binding Affinity Than AC 187 and 8.6-Fold Higher Than CGRP-(8–37) at Adrenomedullin Receptors in Rat-2 Fibroblasts

In a direct head-to-head radioligand binding study using ¹²⁵I-labelled rat adrenomedullin on Rat-2 fibroblasts, AC 253 inhibited binding with an IC₅₀ of 25 ± 8 nM, compared to 129 ± 39 nM for AC 187 and 214 ± 56 nM for CGRP-(8–37) [1]. This represents a 5.2-fold higher affinity for AC 253 over AC 187 and an 8.6-fold advantage over CGRP-(8–37). All three peptides also antagonized adrenomedullin-stimulated cAMP production at micromolar concentrations in the same cellular system [1]. For procurement decisions, this means that achieving equivalent target engagement requires substantially lower concentrations of AC 253 than AC 187 or CGRP-(8–37), making AC 253 the preferred tool compound for experiments where minimizing off-target effects at higher peptide concentrations is critical.

amylin receptor pharmacology adrenomedullin binding calcitonin family peptide antagonists radioligand displacement

AC 253 and AC 187 Differ in Amino Acid Sequence at Four Positions, Yielding a 5-Fold Divergence in Binding Potency Despite Shared Salmon Calcitonin Origin

AC 253 (LGRLSQELHRLQTYPRTNTGSNTY) and AC 187 (VLGKLSQELHKLQTYPRTNTGSNTY) differ at positions 1 (Leu vs. Val), 4 (Leu vs. Lys), and 11-13 (HRL vs. HKL) [1]. These seemingly minor sequence variations—specifically the hydrophobic-to-basic substitutions at positions 4 and 12—translate into a ~5-fold difference in binding potency at adrenomedullin receptors (IC₅₀ 25 nM vs. 129 nM) [2]. Both peptides are derived from the 8–32 fragment of salmon calcitonin, but AC 253 contains the native salmon calcitonin residues at these divergent positions. For researchers selecting between these two antagonists, AC 253 offers the advantage of higher potency while AC 187 has been reported to possess oral activity (IC₅₀ = 0.48 nM at amylin receptors with 38-fold selectivity over calcitonin and 400-fold over CGRP receptors in distinct assay formats) , highlighting that binding potency rank-order is assay-dependent and each compound may be optimized for different experimental contexts.

peptide sequence-activity relationship amylin antagonist design salmon calcitonin derivatives structure-function analysis

Cyclized cAC253 Demonstrates Superior Brain Permeability and Proteolytic Stability Over Linear AC 253 Following Systemic Administration

In a study directly comparing linear AC 253 with its cyclized derivative cAC253 (cyclized via a disulfide bridge between Cys-1 and Cys-26), near-infrared fluorescence (NIRF) brain imaging in wild-type mice following a single intraperitoneal injection of 0.1 mmol Cy5-labeled peptide demonstrated significantly greater brain accumulation of cAC253 compared to AC 253 at 2 hours post-injection (quantified fluorescence intensity, p < 0.05 to p < 0.01, n = 5 per group) [1]. Ex vivo brain sectioning confirmed hippocampal localization of both peptides, but cAC253 showed markedly stronger signal. Additionally, in vitro stability testing in human serum at 37°C, monitored by RP-HPLC quantification of intact peptide over time, revealed substantially prolonged half-life for cAC253 relative to AC 253 [1]. These data establish that while linear AC 253 requires intracerebroventricular (ICV) delivery for sustained CNS exposure in chronic dosing paradigms (5-month ICV infusion in TgCRND8 mice), the cyclized analog cAC253 achieves therapeutically relevant brain levels via the more practical intraperitoneal route [1].

blood-brain barrier penetration peptide proteolytic stability CNS drug delivery cyclic peptide pharmacokinetics

AC 253 at 250 nM Reverses Aβ₁–₄₂-Induced and Human Amylin-Induced Depression of Hippocampal Long-Term Potentiation Without Altering Baseline Synaptic Transmission

In mouse hippocampal slice electrophysiology experiments, bath application of Aβ₁–₄₂ (50 nM) or human amylin (50 nM) significantly depressed long-term potentiation (LTP) induced by theta-burst stimulation at Schaffer collateral–CA1 synapses [1]. Pre-application of AC 253 at 250 nM completely blocked the LTP-depressant effects of both Aβ₁–₄₂ and human amylin without affecting baseline field EPSP transmission or LTP magnitude when applied alone [1]. Furthermore, in hippocampal slices from 6- to 12-month-old TgCRND8 transgenic mice (which overexpress human APP with Swedish and Indiana mutations and exhibit blunted LTP), application of AC 253 significantly enhanced LTP to levels comparable with age-matched wild-type controls [1]. By contrast, pramlintide (an amylin analog approved for diabetes) has also been reported to act as a functional amylin receptor antagonist and reverse Aβ₁–₄₂-induced LTP depression, but functions as an agonist at amylin receptors in other contexts (EC₅₀ values of 0.35–22.9 nM at AMY1–3 subtypes), making it less suitable as a clean antagonist tool . AC 253's pure antagonist profile at AMY3 without intrinsic agonist activity makes it the superior tool for isolating amylin receptor-mediated Aβ synaptotoxicity.

hippocampal long-term potentiation Alzheimer's disease electrophysiology amyloid beta synaptotoxicity AMY3 receptor-mediated LTP depression

Systemic AC 253 Administration Reduces Microglial Activation, Neuroinflammatory Markers, and Amyloid Plaque Burden in the 5xFAD Mouse Model of Alzheimer's Disease

In a study examining the role of microglial amylin receptors in Aβ-induced neuroinflammation, intraperitoneal administration of AC 253 to 5xFAD transgenic mice resulted in significant reductions in activated microglial markers Iba-1 and CD68, decreased expression of the NLRP3 inflammasome component and caspase-1, and attenuation of pro-inflammatory cytokines TNFα and IL-1β compared to vehicle-treated controls [1]. These reductions in inflammatory markers were accompanied by a visible reduction in amyloid plaque number and size in cortical and hippocampal brain regions of AC 253-treated 5xFAD mice [1]. In a parallel study using the structurally related antagonist cAC253, 5-week systemic treatment (three IP injections per week) of aged 5xFAD mice similarly reduced amyloid plaque burden and neuroinflammatory markers with statistical significance (p < 0.05) [2]. While pramlintide has also been investigated for neuroprotective effects in AD models, its clinical development remains focused on metabolic indications, and its mixed agonist/antagonist pharmacology at amylin receptor subtypes limits its utility as a clean mechanistic probe for amylin receptor blockade in neuroinflammation studies [3].

neuroinflammation microglial amylin receptors NLRP3 inflammasome amyloid plaque reduction Alzheimer's disease in vivo model

AC 253 Selectively Targets the AMY3 (CTR + RAMP3) Amylin Receptor Subtype Most Relevant for Aβ Toxicity, While AC 187 and Salmon Calcitonin (8–32) Exhibit Broader or Less Discriminate Receptor Subtype Profiles

The amylin receptor family consists of three subtypes (AMY1–3), each formed by heterodimerization of the calcitonin receptor (CTR) with one of three receptor activity-modifying proteins (RAMP1, RAMP2, or RAMP3). Experimental evidence demonstrates that Aβ and human amylin exert their toxic effects preferentially through the AMY3 subtype (CTR + RAMP3), not AMY1 or AMY2 [1]. AC 253 and its cyclic derivative cAC253 have been shown to functionally antagonize human amylin-stimulated cAMP production specifically via AMY3 receptors in transfected HEK293 cells [2]. In contrast, pharmacological profiling studies indicate that salmon calcitonin (8–32) does not strongly discriminate between CTR and AMY receptor subtypes, while AC 187 acts as a more effective antagonist at AMY receptors broadly and has also been characterized at CTR [3]. Additionally, AC 187 has been reported to antagonize both AMY1 and AMY3 receptors [3]. The AMY3-selective profile of AC 253 aligns with the pathogenic receptor subtype in AD, making it the more mechanistically precise tool for AD-focused research where off-target antagonism at AMY1 (involved in gastric emptying and glucagon regulation) or AMY2 may confound interpretation of in vivo metabolic and behavioral endpoints.

amylin receptor subtype selectivity AMY1 AMY2 AMY3 pharmacology CTR/RAMP complex receptor activity-modifying proteins

Optimal Research and Procurement Scenarios for AC 253 Based on Validated Quantitative Differentiation Evidence


Alzheimer's Disease Preclinical Research: Isolating AMY3 Receptor-Mediated Aβ Synaptotoxicity in Hippocampal Electrophysiology

AC 253 is the preferred tool compound for hippocampal slice electrophysiology studies investigating amylin receptor-mediated Aβ synaptotoxicity. At 250 nM, AC 253 completely reverses Aβ₁–₄₂ (50 nM)- and human amylin (50 nM)-induced LTP depression at Schaffer collateral–CA1 synapses without altering baseline transmission, as demonstrated by Kimura et al. (2012) [1]. Its pure antagonist profile at AMY3—devoid of intrinsic agonist activity—enables unambiguous interpretation of results, unlike pramlintide which exhibits mixed agonist/antagonist behavior at amylin receptors (EC₅₀ values of 0.35–22.9 nM at AMY1–3 subtypes) . For ex vivo electrophysiology in brain slices from aged TgCRND8 or 5xFAD mice, AC 253 at 250 nM bath application is the validated concentration for restoring impaired LTP to wild-type levels [1]. Procurement note: linear AC 253 is suitable for acute bath application in slice preparations; for chronic in vivo CNS studies, consider cAC253 due to superior BBB penetration [2].

In Vivo Neuroinflammation and Microglial Amylin Receptor Studies in Transgenic AD Mouse Models

For studies examining the role of microglial amylin receptors in Aβ-driven neuroinflammation, AC 253 provides a validated pharmacological tool. Intraperitoneal AC 253 administration in 5xFAD mice has been shown to reduce activated microglial markers (Iba-1, CD68), NLRP3 inflammasome components, caspase-1, and pro-inflammatory cytokines (TNFα, IL-1β), accompanied by reduced amyloid plaque burden [1]. AC 253 is preferred over AC 187 for these applications because its ~5.2-fold higher binding affinity at adrenomedullin-binding sites and preferential AMY3 subtype activity [2] provide greater mechanistic precision for interrogating the AMY3-microglial pathway specifically implicated in AD neuroinflammation. For chronic dosing paradigms exceeding 2 weeks, researchers should note that linear AC 253 requires ICV delivery; the cyclized derivative cAC253 (three IP injections/week for 5–10 weeks) may be more practical for long-term in vivo studies [2].

Amylin Receptor Pharmacology: Differentiating AMY3-Mediated from AMY1/AMY2-Mediated Signaling in Recombinant Cell Systems

AC 253 is the antagonist of choice for pharmacological studies requiring clean discrimination between amylin receptor subtypes in recombinant expression systems. In HEK293 cells expressing individual human amylin receptor subtypes, AC 253 and cAC253 effectively inhibit human amylin-stimulated cAMP production via AMY3 receptors [1]. By contrast, commercially available alternatives such as salmon calcitonin (8–32) exhibit poor discrimination between CTR and AMY receptor subtypes , while AC 187 antagonizes both AMY1 and AMY3 receptors , making them less suitable for experiments designed to attribute functional responses exclusively to the AMY3 subtype. For cAMP inhibition assays in HEK-AMY3 cells, AC 253 at 5–20 μM is the validated concentration range; the cyclized analog cAC253 offers improved potency (IC₅₀ = 0.3 μM) for applications where higher affinity is required [1].

Metabolic Research: Distinguishing Amylin Receptor-Mediated from CGRP Receptor-Mediated Effects on Insulin Secretion and Gastric Emptying

AC 253 serves as a critical tool for metabolic studies seeking to discriminate amylin receptor-mediated physiological effects from those mediated by closely related CGRP or adrenomedullin receptors. In the Rat-2 fibroblast model, AC 253 demonstrates 8.6-fold greater potency at inhibiting ¹²⁵I-adrenomedullin binding compared to CGRP-(8–37) (IC₅₀ 25 ± 8 nM vs. 214 ± 56 nM) [1], establishing its superior discrimination between amylin and CGRP receptor pharmacology. For studies examining amylin's role in insulin secretion, glucagon regulation, gastric emptying, or food intake, AC 253 at concentrations informed by its binding IC₅₀ provides more selective amylin receptor blockade than salmon calcitonin (8–32) or CGRP-(8–37). Researchers should note that AC 253 reached Phase I clinical trials for type 2 diabetes (as GG747/Antam) and was found safe and well-tolerated , providing a human safety dataset that supports its use as a reference antagonist in translational metabolic research.

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